molecular formula C21H30N2O4 B11599584 N,N'-bis(3,4-dimethoxybenzyl)propane-1,2-diamine

N,N'-bis(3,4-dimethoxybenzyl)propane-1,2-diamine

Cat. No.: B11599584
M. Wt: 374.5 g/mol
InChI Key: ANGZRUFMMINUAK-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine: is an organic compound with the molecular formula C21H30N2O4 This compound features two benzyl groups substituted with methoxy groups at the 3 and 4 positions, connected to a propane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with propane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding methyl groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine with methyl groups.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound’s potential as a pharmacophore has been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy groups may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    N,N’-bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar diamine backbone but lacks the benzyl and methoxy groups.

    N,N’-bis(3,4-dimethoxybenzyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.

Uniqueness: N,N’-bis(3,4-dimethoxybenzyl)propane-1,2-diamine is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

1-N,2-N-bis[(3,4-dimethoxyphenyl)methyl]propane-1,2-diamine

InChI

InChI=1S/C21H30N2O4/c1-15(23-14-17-7-9-19(25-3)21(11-17)27-5)12-22-13-16-6-8-18(24-2)20(10-16)26-4/h6-11,15,22-23H,12-14H2,1-5H3

InChI Key

ANGZRUFMMINUAK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)OC)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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